molecular formula C8H10BrNO2 B2401210 2-Bromo-5,6-dimethoxy-3-methylpyridine CAS No. 64837-91-8

2-Bromo-5,6-dimethoxy-3-methylpyridine

Cat. No.: B2401210
CAS No.: 64837-91-8
M. Wt: 232.077
InChI Key: XQHPLQOOHHDFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5,6-dimethoxy-3-methylpyridine is an organic compound with the molecular formula C8H10BrNO2. It is a brominated derivative of pyridine, characterized by the presence of two methoxy groups and a methyl group on the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dimethoxy-3-methylpyridine typically involves the bromination of 5,6-dimethoxy-3-methylpyridine. One common method includes the reaction of 5,6-dimethoxy-3-methylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5,6-dimethoxy-3-methylpyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Bromo-5,6-dimethoxy-3-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-dimethoxy-3-methylpyridine is unique due to the presence of both methoxy groups and a methyl group on the pyridine ring, which influences its reactivity and applications. The combination of these functional groups provides distinct chemical and biological properties compared to other brominated pyridines .

Properties

IUPAC Name

2-bromo-5,6-dimethoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5-4-6(11-2)8(12-3)10-7(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHPLQOOHHDFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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